1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine

Übersicht

Beschreibung

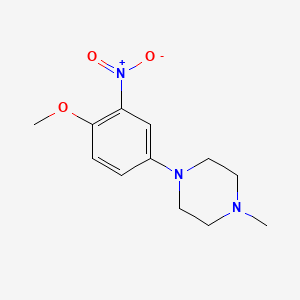

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a 4-methoxy-3-nitrophenyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine typically involves the nitration of 4-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone . This intermediate is then reacted with 4-methylpiperazine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. These methods are designed to optimize reaction conditions, minimize waste, and enhance safety .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products:

- Reduction of the nitro group yields 1-(4-amino-3-methoxyphenyl)-4-methylpiperazine.

- Substitution reactions can yield various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 4-Methoxy-3-nitroacetophenone

- 1-(4-Methoxyphenyl)-4-methylpiperazine

- 1-(3-Nitrophenyl)-4-methylpiperazine

Uniqueness: 1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity .

Biologische Aktivität

1-(4-Methoxy-3-nitrophenyl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a 4-methoxy-3-nitrophenyl group. The presence of these functional groups contributes to its reactivity and interaction with biological targets. The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the nitro group may participate in redox reactions.

This compound exhibits its biological effects primarily through interactions with various enzymes and receptors:

- Enzyme Inhibition : It has been reported to inhibit human carbonic anhydrase isoforms I and II, with inhibition constants (Ki) of approximately 484.02 nM and 526.30 nM, respectively. This inhibition suggests potential applications in treating conditions like glaucoma and epilepsy, where modulation of carbonic anhydrase activity is beneficial.

- Neurotransmitter Interaction : The compound's structure allows it to interact with neurotransmitter systems, which is crucial for developing treatments for neurological disorders. Piperazine derivatives are known for their ability to influence serotonin and dopamine receptors, potentially leading to antidepressant or antipsychotic effects.

Biological Activities

The compound has demonstrated a range of biological activities:

- Antimicrobial Properties : Studies suggest that piperazine derivatives can exhibit antimicrobial effects, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Activity : Preliminary research indicates that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance, piperazine-based compounds have shown promise against KARPAS-299 cell lines .

- Cholinesterase Inhibition : The compound may also possess cholinesterase inhibitory activity, which is significant for treating Alzheimer's disease. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for enhancing cholinergic neurotransmission in neurodegenerative conditions .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of piperazine derivatives, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity with IC50 values suggesting effective concentrations for therapeutic use. The study highlighted the compound's potential as a lead structure for further development into anticancer agents .

Eigenschaften

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)-4-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-13-5-7-14(8-6-13)10-3-4-12(18-2)11(9-10)15(16)17/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYHNDLFYCMLQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.